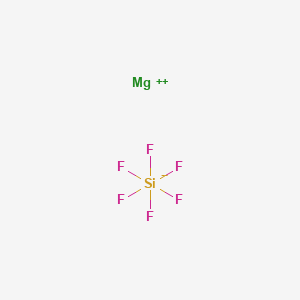

Magnesium hexafluorosilicate

Description

Properties

IUPAC Name |

magnesium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUJAAIUAAHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6MgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884950 | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16949-65-8 | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16949-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H37V80D2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Magnesium Hexafluorosilicate

Abstract

Magnesium hexafluorosilicate, particularly in its hexahydrated form (MgSiF₆·6H₂O), is a compound of significant industrial and scientific interest. Its utility as a concrete hardener, waterproofing agent, and in the ceramics industry is intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the crystal structure of this compound hexahydrate, intended for researchers, materials scientists, and professionals in drug development. We will delve into the crystallographic framework, the experimental methodologies for its characterization, and the scientific rationale underpinning these analytical choices. This document is designed to be a self-validating resource, grounding all procedural descriptions and mechanistic claims in authoritative scientific literature.

Introduction: The Significance of Crystalline Architecture

This compound is a white, odorless crystalline solid. The hexahydrate form is particularly stable and is the focus of this guide.[1][2] The arrangement of atoms in a crystal lattice dictates a material's macroscopic properties. For this compound, its efficacy in applications such as enhancing the durability of concrete stems from its specific crystal structure and the chemical interactions it facilitates. A thorough understanding of this structure is paramount for optimizing its current applications and exploring new technological avenues.

The crystal structure of this compound hexahydrate is comprised of two primary ionic complexes: the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻. These discrete octahedral units are held together in a three-dimensional lattice by a network of hydrogen bonds.[3] This guide will elucidate the precise geometry of these ions and the nature of their interactions.

Crystallographic Data and Molecular Geometry

The definitive crystal structure of this compound hexahydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[4] This crystallographic system and space group impose specific symmetry constraints on the arrangement of atoms within the unit cell.

A summary of the key crystallographic data for MgSiF₆·6H₂O is presented in Table 1.

Table 1: Crystallographic Data for this compound Hexahydrate [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.790(3) Å |

| b | 9.4953(4) Å |

| c | 8.4445(3) Å |

| β | 99.844(5)° |

| Volume | 511.86(4) ų |

| Z | 2 |

| Calculated Density | 1.781 g/cm³ |

The fundamental building blocks of the crystal are the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. In the [Mg(H₂O)₆]²⁺ cation, the magnesium ion is centrally located and coordinated by six water molecules, forming a nearly ideal octahedral geometry. Similarly, the [SiF₆]²⁻ anion consists of a central silicon atom bonded to six fluorine atoms in an octahedral arrangement. The integrity of the crystal lattice is maintained by an extensive network of hydrogen bonds between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the hexafluorosilicate anions.[3]

Experimental Determination of the Crystal Structure

The elucidation of the crystal structure of this compound hexahydrate is a multi-faceted process that relies on a combination of synthesis, crystal growth, and advanced analytical techniques.

Synthesis and Crystallization

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. This compound can be synthesized by reacting a magnesium compound, such as magnesium oxide or carbonate, with hexafluorosilicic acid. For the growth of single crystals suitable for diffraction studies, a controlled crystallization process is essential.

Experimental Protocol: Single Crystal Growth of MgSiF₆·6H₂O

-

Preparation of Supersaturated Solution: A saturated solution of this compound is prepared at a slightly elevated temperature by dissolving the powdered compound in deionized water. Gentle heating and stirring can facilitate dissolution.

-

Slow Evaporation: The saturated solution is filtered to remove any impurities and then allowed to evaporate slowly at a constant temperature in a dust-free environment. This can be achieved by covering the container with a perforated film.

-

Crystal Harvesting: Over a period of several days to weeks, well-formed, transparent crystals will nucleate and grow. These crystals can then be carefully harvested for analysis.

An alternative method for obtaining high-quality crystals is through hydrothermal synthesis, which involves crystallization from a high-temperature aqueous solution under high vapor pressure.[5][6][7][8][9]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map, from which the positions of the atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for phase identification and for obtaining information about the unit cell dimensions of a crystalline material.[10] In this method, a powdered sample is used, which contains a large number of randomly oriented crystallites.

Workflow for Powder X-ray Diffraction Analysis

Caption: Workflow for powder X-ray diffraction analysis.

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: A small amount of the crystalline material is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder and mounted in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison to a database of known patterns. The unit cell parameters can also be refined from the peak positions.

Spectroscopic Characterization

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable complementary information about the crystal structure by probing the vibrational modes of the constituent ions.[11][12]

Raman and Infrared Spectroscopy

In the crystal structure of MgSiF₆·6H₂O, the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ ions have specific vibrational modes that are sensitive to their local environment and the overall crystal symmetry. The selection rules for IR and Raman spectroscopy dictate which of these vibrational modes will be active.[13]

The free hexafluorosilicate anion, [SiF₆]²⁻, has octahedral (Oₕ) symmetry, and its internal vibrational modes can be classified into Raman-active, IR-active, and inactive modes.[14] However, within the crystal lattice, the site symmetry of the ion is lower than Oₕ. This reduction in symmetry can cause modes that are inactive in the free ion to become active, and can also lead to the splitting of degenerate modes.[14] Analysis of these spectral features provides insights into the crystal field effects and the nature of the inter-ionic interactions.

The vibrational spectra are also sensitive to the hydrogen bonding network and can be used to study the dynamics of the water molecules in the [Mg(H₂O)₆]²⁺ cation.

Structural Dynamics: Phase Transitions

This compound hexahydrate is known to undergo structural phase transitions at specific temperatures. These transitions involve subtle changes in the crystal structure, such as rotations of the octahedral ions.[4] Techniques like variable-temperature X-ray diffraction and spectroscopy are crucial for studying these dynamic processes and understanding the relationship between temperature, structure, and properties. For instance, electron paramagnetic resonance (EPR) studies have revealed a second-order structural phase transition to an incommensurately modulated state at approximately 370 K.[4]

Conclusion

The crystal structure of this compound hexahydrate is a well-defined system characterized by discrete [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra arranged in a monoclinic lattice and interconnected by hydrogen bonds. Its comprehensive analysis requires a synergistic application of single-crystal and powder X-ray diffraction, complemented by vibrational spectroscopy. This in-depth understanding of its solid-state architecture is fundamental to harnessing its properties for current and future applications in materials science and beyond. The protocols and workflows outlined in this guide provide a robust framework for the accurate and reliable characterization of this important inorganic compound.

References

- Cherkasova, T. G., et al. (2004). Refinement of the crystal structure of [Mg(H2O)6][SiF6]. Journal of Structural Chemistry, 45(1), 178-180.

- Syoyama, S., & Osaki, K. (1972). An X-ray study of the crystal structure of magnesium fluosilicate hexahydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(8), 2626-2627.

- Hamilton, W. C. (1962). Bond distances and thermal motion in ferrous fluosilicate hexahydrate: A neutron diffraction study. Acta Crystallographica, 15(4), 353-360.

- Ray, S., Zalkin, A., & Templeton, D. H. (1973a). Crystal structures of the M(II)SiF6·6H2O family. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(12), 2741-2747.

- Ray, S., Zalkin, A., & Templeton, D. H. (1973b). Crystal structure of copper fluosilicate hexahydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(12), 2748-2751.

- Torii, Y., et al. (1997). The crystal structure of manganese(II) hexafluorosilicate hexahydrate at low temperatures. Journal of the Physical Society of Japan, 66(10), 3338-3341.

-

Kennedy, G. C. (1950). A note on the hydrothermal synthesis of single crystals of silicates and other rock-forming minerals. American Mineralogist: Journal of Earth and Planetary Materials, 35(7-8), 653-655. Available at: [Link]

-

Kim, J. M., Kim, S. K., & Ryoo, R. (1997). Synthesis of MCM-48 single crystals. Chemical Communications, (2), 259-260. Available at: [Link]

-

Carleton College. (2018). X-ray Powder Diffraction (XRD). SERC. Available at: [Link]

-

Didenko, N. A., et al. (2010). Synthesis and studies of magnesium hexafluorozirconates MgZrF6·nH2O (n= 5, 2, 0). Russian Journal of Inorganic Chemistry, 55(9), 1353-1358. Available at: [Link]

-

Ataman Kimya. MAGNESIUM FLUOROSILICATE. Available at: [Link]

-

PubChem. This compound hexahydrate. Available at: [Link]

-

University of Siegen. Vibrational Spectroscopy (IR, Raman). Available at: [Link]

-

Spectroscopy Online. (2019). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Available at: [Link]

-

ResearchGate. (2004). Crystal structure of hexaaquathis compound. Available at: [Link]

-

IUCr Journals. (2023). Crystal structure of CaSiF6·2H2O(mP2) and reevaluation of the SiIV–F bond-valence parameter R0. Available at: [Link]

-

Ataman Kimya. This compound. Available at: [Link]

-

Chemistry LibreTexts. (2023). Powder X-ray Diffraction. Available at: [Link]

-

University of Toronto. Powder Methods of X-Ray Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2020). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. Available at: [Link]

-

Makreski, P., & Jovanovski, G. (2006). Crossroads of vibrational (infrared and Raman) spectroscopy and X-ray powder diffraction in identification and characterization of some minerals – advantages and limitations. A review. Contributions, Section of Natural, Mathematical and Biotechnical Sciences, MASA, 27(2), 149-181. Available at: [Link]

-

Ayer, G. B., et al. (2019). Mild Hydrothermal Synthesis of the Complex Hafnium-Containing Fluorides... Inorganic Chemistry, 58(19), 13049-13057. Available at: [Link]

-

ResearchGate. (2014). Hydrothermal Synthesis and Crystal Structure of Hexafluorogallate, Na3GaF6. Available at: [Link]

-

ResearchGate. (2015). Hydrothermal synthesis of zeolitic imidazolate framework-67 (ZIF-67) nanocrystals. Available at: [Link]

-

Hennings, E., Schmidt, H., & Voigt, W. (2013). Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates... Acta Crystallographica Section C, 69(11), 1292-1300. Available at: [Link]

Sources

- 1. This compound hexahydrate | F6H12MgO6Si | CID 22051778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Crystal structure of CaSiF6·2H2O(mP2) and reevaluation of the SiIV–F bond-valence parameter R 0 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. minsocam.org [minsocam.org]

- 6. fml.skku.edu [fml.skku.edu]

- 7. researchgate.net [researchgate.net]

- 8. Mild Hydrothermal Synthesis of the Complex Hafnium-Containing Fluorides Cs2[M(H2O)6][Hf2F12] (M = Ni, Co, Zn), CuHfF6(H2O)4, and Cs2Hf3Mn3F20 Based on HfF7 and HfF6 Coordination Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. Crossroads of vibrational (infrared and Raman) spectroscopy and X-ray powder diffraction in identification and characterization of some minerals – advantages and limitations. A review | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Thermal decomposition of Magnesium hexafluorosilicate

An In-Depth Technical Guide to the Thermal Decomposition of Magnesium Hexafluorosilicate

Introduction to this compound

This compound (MgSiF₆) is an inorganic compound that typically exists as a white, odorless crystalline solid.[1] It is most commonly found in its hexahydrate form, MgSiF₆·6H₂O, which is soluble in water.[2] This compound has found a variety of applications across several industries due to its unique chemical properties.

Primarily, it is utilized as a surface treatment agent. In the construction industry, it serves as a hardener and waterproofing agent for concrete, enhancing its durability and strength by reacting with components of the cement matrix.[3] Its ability to form a protective, water-resistant layer also makes it valuable as a wood preservative and for waterproofing textiles. In the ceramics industry, this compound is used in glaze formulations and as a fluxing agent, which lowers the melting point of other materials to facilitate bonding during firing. Other applications include its use in metal finishing, as a fungicide, and in certain chemical synthesis processes.

Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling and effective use, particularly in applications involving high temperatures, such as ceramics and metal treatment.

The Thermal Decomposition Pathway

The thermal decomposition of this compound, particularly its common hexahydrate form (MgSiF₆·6H₂O), is a multi-stage process. The decomposition begins at a relatively low temperature and proceeds through dehydration followed by the breakdown of the anhydrous salt.

Stage 1: Dehydration The initial decomposition step involves the loss of the six molecules of water of crystallization. This process typically begins at temperatures around 120°C.[2][4][5] The dehydration may occur in several overlapping steps, as is common for hydrated salts.[6][7] The end product of this stage is anhydrous this compound (MgSiF₆).

Equation: MgSiF₆·6H₂O(s) → MgSiF₆(s) + 6H₂O(g)

Stage 2: Decomposition of Anhydrous Salt Upon further heating, the anhydrous MgSiF₆ decomposes into solid magnesium fluoride (MgF₂) and gaseous silicon tetrafluoride (SiF₄).[4] This is the primary decomposition of the hexafluorosilicate anion.

Equation: MgSiF₆(s) → MgF₂(s) + SiF₄(g)

In the presence of moisture, which can be residual from the initial dehydration, the highly reactive silicon tetrafluoride can react with water to form silicon dioxide (SiO₂) and hazardous hydrogen fluoride (HF) gas.[1][4]

Equation: SiF₄(g) + 2H₂O(g) → SiO₂(s) + 4HF(g)

Caption: Thermal decomposition pathway of MgSiF₆·6H₂O.

Quantitative Analysis of Thermal Events

The decomposition process can be quantitatively monitored using thermal analysis techniques. The following table summarizes the expected events, temperature ranges, and theoretical mass loss for the decomposition of MgSiF₆·6H₂O.

| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Products |

| 1. Dehydration | Starts ~120°C[2][4][5] | Endothermic | 39.2% | MgSiF₆ (s), H₂O (g) |

| 2. Decomposition | >120°C[4] | Endothermic | 37.8% (of anhydrous mass) | MgF₂ (s), SiF₄ (g) |

| Overall | Starts ~120°C | Endothermic | 62.1% (Total) | MgF₂ (s), SiF₄ (g), H₂O (g) |

Note: The total theoretical mass loss is calculated based on the solid residue (MgF₂) remaining.

Experimental Analysis Methodologies

To investigate the thermal decomposition of this compound, several analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for studying such solid-state reactions.[8][9][10]

Caption: Experimental workflow for analyzing thermal decomposition.

Protocol 1: Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone for studying thermal decomposition because it provides precise quantitative data on mass changes as a function of temperature.[11] This allows for the clear identification of dehydration and decomposition steps and ensures the stoichiometry of the reaction can be verified. The choice of a controlled inert atmosphere (e.g., nitrogen) is critical to prevent oxidative side reactions that could complicate the interpretation of the mass loss data.

Trustworthiness: The protocol's validity is ensured by performing a baseline run (empty crucible) to correct for instrument drift and by using certified reference materials for temperature and mass calibration. Analyzing the derivative of the TGA curve (DTG) helps to precisely identify the temperatures of maximum decomposition rates.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground MgSiF₆·6H₂O into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Setup: Place the crucible in the TGA furnace.

-

Purging: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[11]

-

Maintain the inert gas flow throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify peak decomposition temperatures.

-

Determine the onset temperature and the percentage mass loss for each distinct step in the curve.

-

Compare the experimental mass loss with the theoretical values to confirm the decomposition pathway.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA measures mass change, DSC measures the heat flow associated with thermal events.[9] This is crucial for determining whether a process is endothermic (requires energy, e.g., breaking bonds during dehydration and decomposition) or exothermic (releases energy, e.g., crystallization or some phase transitions). Running a DSC in parallel with TGA provides a more complete picture of the thermodynamics of the decomposition.

Trustworthiness: The protocol is validated through temperature and enthalpy calibration using certified standards (e.g., indium). A hermetically sealed pan is often used for samples that release gases to ensure the thermal event is accurately captured, although for decomposition studies where gas evolution is expected, a pinhole lid allows for controlled release while still detecting the thermal signature.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground MgSiF₆·6H₂O into a clean, tared DSC pan (typically aluminum).

-

Reference: Prepare an empty, sealed DSC pan as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Use an identical thermal program as the TGA analysis for direct comparison: Ramp from 30°C to 600°C at 10°C/min under a nitrogen purge (20-50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks (heat absorption) and exothermic peaks (heat release).

-

Correlate the temperatures of the observed thermal events with the mass loss steps from the TGA data. For example, the endothermic peak corresponding to the first mass loss in TGA confirms the energy required for dehydration.

-

Kinetic Analysis of the Decomposition

Studying the kinetics of the thermal decomposition provides insight into the reaction mechanism and rate. This is often accomplished by performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).[12][13] As the heating rate increases, the decomposition temperatures will shift to higher values. This shift can be analyzed using model-free kinetic methods (e.g., Kissinger, Ozawa-Flynn-Wall) to calculate the activation energy (Ea), which represents the energy barrier for the decomposition reaction.[14][15] This information is vital for predicting material stability under various thermal conditions and for process optimization in industrial applications.

Safety and Handling Considerations

This compound is classified as toxic if swallowed and can cause serious eye damage.[4][16] The primary hazard associated with its thermal decomposition is the evolution of toxic and corrosive gases.

-

Silicon Tetrafluoride (SiF₄): A toxic and corrosive gas that can cause respiratory irritation.[1]

-

Hydrogen Fluoride (HF): In the presence of moisture, highly toxic and corrosive HF gas can be formed.[4][17] HF can cause severe burns to the skin, eyes, and respiratory tract.

Recommended Precautions:

-

Handle this compound in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Thermal decomposition experiments must be conducted in instruments with proper exhaust ventilation to safely remove the gaseous byproducts.

-

Avoid contact with strong mineral acids, as this can generate HF even without heating.[4]

Conclusion

The thermal decomposition of this compound hexahydrate is a well-defined, multi-stage process initiated by dehydration around 120°C, followed by the decomposition of the anhydrous salt into magnesium fluoride and silicon tetrafluoride. The potential for forming highly toxic hydrogen fluoride in the presence of moisture necessitates careful handling and controlled experimental conditions. A thorough understanding of this decomposition pathway, facilitated by analytical techniques like TGA and DSC, is essential for the safe and effective application of this compound in fields ranging from construction to advanced materials science.

References

- Tennants Distribution. (2018-10-08). MAGNESIUM SILICOFLUORIDE HEXAHYDRATE (MASIF)

- Ataman Kimya.

- Ataman Kimya.

- Laboratory Notes. (2025-07-01).

- Okplastech. (2023-09-21).

- PubChem.

- Guidechem.

- CAMEO Chemicals - NOAA.

- MDPI. (2024-01-20).

- Almac Group.

-

MDPI. (2024-01-20). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. [Link]

- Okplastech. (2024-12-08).

- MDPI. (2022-04-12). Municipal Solid Waste Thermal Analysis—Pyrolysis Kinetics and Decomposition Reactions.

-

MDPI. (2022-04-12). Municipal Solid Waste Thermal Analysis—Pyrolysis Kinetics and Decomposition Reactions. [Link]

- Holodiag.

-

Holodiag. Solid state analysis - Analytical techniques. [Link]

- ResearchGate. (2025-08-05).

- ResearchGate. (2025-08-06). Study on the thermal decomposition mechanism of Mg(NO 3 )

- ResearchGate. (2025-08-07).

- ResearchGate. (2025-12-29). Thermal Decomposition Mechanism of MgCl 2·6H2O.

- ResearchGate. (2025-08-05). Thermal decomposition mechanisms of MgCl2·6H2O and MgCl2·H2O.

- ResearchGate. (2025-08-09). (PDF) The thermal decomposition of oxalates Part 14.

- Gelest, Inc. (2016-07-15).

-

ResearchGate. (2025-08-05). Thermal decomposition mechanisms of MgCl2·6H2O and MgCl2·H2O. [Link]

-

ResearchGate. (2025-08-06). Study on the thermal decomposition mechanism of Mg(NO 3 ) 2 ·6H 2 O from the perspective of resource utilization of magnesium slag. [Link]

-

ResearchGate. (2025-12-29). Thermal Decomposition Mechanism of MgCl 2·6H2O. [Link]

- ScienceDirect. (2023-09-01).

-

ResearchGate. (2025-08-07). Research on the thermal decomposition and kinetics of byproducts from MgO wet flue gas desulfurization. [Link]

- E3S Web of Conferences. (2018). Study on the thermal decomposition reaction process and kinetics of SF6 and tungsten.

-

ResearchGate. (2025-08-10). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. [Link]

- Central European Journal of Energetic Materials. (2018). Thermal Decomposition, Ignition and Kinetic Evaluation of Magnesium and Aluminium Fuelled Pyrotechnic Compositions.

- Royal Society of Chemistry. (1965). Kinetics of the thermal decomposition of polyfluoroalkylsilicon compounds.

-

E3S Web of Conferences. (2018). Study on the thermal decomposition reaction process and kinetics of SF6 and tungsten. [Link]

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. guidechem.com [guidechem.com]

- 3. The Application of Magnesium Fluorosilicate as a Waterproofing Agent - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 4. tennantsdistribution.com [tennantsdistribution.com]

- 5. This compound | F6Si.Mg | CID 61861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solid State Analysis - Almac [almacgroup.com]

- 9. mdpi.com [mdpi.com]

- 10. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. gelest.com [gelest.com]

- 17. MAGNESIUM FLUOROSILICATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: Situating Magnesium Hexafluorosilicate in Modern Science

An In-Depth Technical Guide to the Physical and Chemical Properties of Magnesium Hexafluorosilicate

This compound (MgSiF₆), typically encountered as its hexahydrate, MgSiF₆·6H₂O, is an inorganic salt that commands attention across diverse scientific and industrial fields. While traditionally recognized for its applications in construction as a concrete hardener and waterproofing agent, its fundamental chemical attributes merit a closer examination by researchers in materials science, chemical synthesis, and drug development.[1][2][3] The compound serves as a readily available, high-purity source of the hexafluorosilicate anion (SiF₆²⁻) and hydrated magnesium cation ([Mg(H₂O)₆]²⁺), offering a unique combination of properties stemming from its fluorine content and the Lewis acidic nature of the magnesium ion.[4][5]

This guide provides a comprehensive technical overview of the core physical, chemical, and structural properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind its behavior and to explore its potential, evidence-based applications in advanced chemical synthesis.

PART 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and structural properties is the bedrock of its application. This compound hexahydrate is a white, odorless, crystalline solid that is efflorescent, meaning it can lose its water of hydration when exposed to air.[6]

Core Physical Properties

The key quantitative physical properties of this compound and its common hexahydrate form are summarized for easy reference in the table below.

| Property | Value (Anhydrous) | Value (Hexahydrate) | Reference(s) |

| Chemical Formula | MgSiF₆ | MgSiF₆·6H₂O | [7][8] |

| Molecular Weight | 166.39 g/mol | 274.47 g/mol | [7][8] |

| Appearance | White Powder | White, odorless crystalline solid | [6][7] |

| Density | - | 1.788 g/cm³ | [6] |

| Melting Point | Decomposes | Decomposes at ~120 °C | [9] |

| Solubility in Water | Soluble, hydrolyzes | 590 g/L at 20 °C (highly soluble) | [10] |

| Solubility in Other Solvents | - | Insoluble in alcohol | [3][6] |

| pH of Aqueous Solution | Acidic | 2-3 (at 20°C) | [10] |

Crystal Structure Analysis

The solid-state architecture dictates a material's macroscopic properties. The hexahydrate form, [Mg(H₂O)₆][SiF₆], has been characterized by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁/c .[11]

The structure consists of discrete, octahedrally coordinated [Mg(H₂O)₆]²⁺ cations and [SiF₆]²⁻ anions. These ions are held together in the crystal lattice primarily by hydrogen bonds between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the hexafluorosilicate anions.[12] This extensive hydrogen bonding network is crucial to the stability of the crystal.

Key Crystallographic Parameters for [Mg(H₂O)₆][SiF₆]: [11]

-

System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Parameters:

-

a = 6.790(3) Å

-

b = 9.4953(4) Å

-

c = 8.4445(3) Å

-

β = 99.844(5)°

-

-

Volume (V): 511.86(4) ų

-

Formula Units (Z): 2

PART 2: Chemical Properties and Reactivity

The utility of MgSiF₆ in advanced applications is dictated by its chemical behavior, particularly its thermal stability, aqueous chemistry, and potential as a Lewis acid catalyst.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that MgSiF₆·6H₂O is stable up to approximately 120 °C, at which point it begins to decompose.[9] The decomposition is not a simple dehydration. The process involves the loss of water and the simultaneous breakdown of the hexafluorosilicate anion, releasing volatile silicon tetrafluoride (SiF₄) gas and leaving a residue of magnesium fluoride (MgF₂).[10]

Decomposition Pathway: MgSiF₆·6H₂O(s) ---(>120 °C)--> MgF₂(s) + SiF₄(g) + 6H₂O(g)

This decomposition behavior is critical for applications where the material might be subjected to elevated temperatures and explains the release of toxic and corrosive fumes upon heating.[10]

Aqueous Chemistry and Hydrolysis

In aqueous solution, this compound is highly soluble and dissociates into its constituent ions. The hexafluorosilicate anion (SiF₆²⁻) itself undergoes hydrolysis, a reaction that is highly dependent on pH.[10] The overall equilibrium is:

SiF₆²⁻(aq) + 4H₂O(l) ⇌ SiO₂(s, hydrated) + 6F⁻(aq) + 4H⁺(aq)

This hydrolysis reaction is the reason for the acidic pH of MgSiF₆ solutions.[6] ¹⁹F NMR spectroscopy studies on the hydrolysis of SiF₆²⁻ have shown that at neutral or near-neutral pH, the equilibrium strongly favors the formation of free fluoride ions.[13][14] Under more acidic conditions (below pH 3.5), intermediate species such as SiF₅⁻ may be observed.[13] This controlled release of fluoride ions is the basis for many of its industrial applications.

Reactivity with Acids and Bases

-

Strong Acids: In the presence of strong mineral acids, MgSiF₆ reacts to produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[10] This reaction underscores the need for careful handling and storage, avoiding contact with acidic materials.

-

Bases: When treated with a base (e.g., NaOH), the equilibrium of the hydrolysis reaction is driven to the right, leading to the precipitation of magnesium hydroxide (from the Mg²⁺ ions) and silicon dioxide, with the formation of the corresponding fluoride salt in solution.[6][15]

Potential as a Lewis Acid Catalyst

While direct catalytic applications of MgSiF₆ are not extensively documented in peer-reviewed literature, its components suggest significant potential, particularly for an audience in drug development and organic synthesis. Lewis acid catalysis is a cornerstone of organic chemistry, accelerating a vast range of reactions by activating substrates.[7]

The catalytic potential of MgSiF₆ can be inferred from related magnesium compounds:

-

The Magnesium(II) Cation: The Mg²⁺ ion is a known Lewis acid. Its catalytic activity is harnessed in numerous transformations, often in the form of magnesium halides (e.g., MgBr₂) or magnesium triflate (Mg(OTf)₂).[16][17] These catalysts activate carbonyls, imines, and other functional groups toward nucleophilic attack.[16]

-

Fluoride Anion Influence: The highly electronegative fluorine atoms in the SiF₆²⁻ counterion can enhance the effective Lewis acidity of the Mg²⁺ center by withdrawing electron density. This principle is well-established for catalysts like Mg(OTf)₂.[16]

It is plausible that MgSiF₆ could function as a water-tolerant, mild Lewis acid catalyst for reactions such as Friedel-Crafts acylations, aldol reactions, or cycloadditions. Its high solubility in water could also open possibilities for catalysis in aqueous media, aligning with the principles of green chemistry.

PART 3: Relevance to Drug Discovery and Development

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Fluorine substitution can enhance metabolic stability, increase binding affinity, and modulate the lipophilicity and bioavailability of drug candidates.[13][18][19] Consequently, a significant percentage of commercial drugs contain at least one fluorine atom.[20]

While MgSiF₆ is not typically used as a direct, late-stage fluorinating agent like DAST or Selectfluor®, its role as a "fine chemical intermediate" suggests its utility as a foundational source of fluorine.[14][21] For drug development professionals, its value can be seen in several potential areas:

-

Precursor for Fluorinated Building Blocks: As a cost-effective and stable source of the SiF₆²⁻ anion, it can be used in the synthesis of more complex fluorinated starting materials.

-

Source for ¹⁸F Radiochemistry: While not directly containing the positron-emitting ¹⁸F isotope, the underlying chemistry of handling fluoride and fluorosilicate salts is relevant to the synthesis of PET imaging agents, a critical tool in drug development and clinical diagnostics.[6]

-

Counterion Analysis: In the development of salt forms of APIs, a wide variety of counterions are screened to optimize properties like solubility and stability. Ion chromatography is a key technique for quantifying these counterions, and understanding the behavior of inorganic ions like those derived from MgSiF₆ is essential for analytical chemists in this field.[22][23]

PART 4: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following sections provide detailed, step-by-step methodologies for the laboratory-scale synthesis, purification, and characterization of MgSiF₆·6H₂O.

Protocol: Laboratory Synthesis of MgSiF₆·6H₂O

This protocol describes the synthesis via the reaction of hexafluorosilicic acid with magnesium oxide. This method is based on established industrial processes adapted for a laboratory setting.[6]

Materials:

-

Hexafluorosilicic acid (H₂SiF₆), ~25% solution in water

-

Magnesium oxide (MgO), high purity powder

-

Deionized water

-

Beakers, magnetic stirrer and stir bar, filtration apparatus (Büchner funnel), pH paper or meter

Procedure:

-

Dilution: In a fume hood, carefully dilute a calculated amount of 25% H₂SiF₆ solution with deionized water to achieve a final concentration of approximately 15%.

-

Reaction: Place the diluted H₂SiF₆ solution in a beaker on a magnetic stirrer. Slowly and portion-wise, add a stoichiometric amount of MgO powder to the stirring solution. The reaction is exothermic; add the MgO slowly to control the temperature.

-

Causality Note: MgO is a basic oxide that neutralizes the hexafluorosilicic acid. Adding it slowly prevents excessive heat generation and potential boiling.

-

-

Completion: Continue stirring for 40-60 minutes after the final addition of MgO to ensure the reaction goes to completion. Use pH paper to check that the solution is near-neutral or slightly acidic.

-

Filtration: Filter the resulting solution while warm using a Büchner funnel to remove any unreacted MgO or insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a clean beaker. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of MgSiF₆·6H₂O.

-

Self-Validation: The formation of white, needle-like or rhombic crystals indicates the successful formation of the product.[3]

-

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals on the filter paper by drawing air through them for an extended period, or by transferring them to a desiccator. Do not oven-dry at high temperatures to avoid decomposition.

Protocol: Purification by Recrystallization

If the synthesized product requires higher purity, recrystallization from water is an effective method.

Materials:

-

Crude MgSiF₆·6H₂O

-

Deionized water

-

Erlenmeyer flasks, hot plate, stirring rod, filtration apparatus

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[25]

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold deionized water, and dry as described in the synthesis protocol.

Protocol: Sample Preparation for Spectroscopic Analysis

-

Infrared (IR) Spectroscopy:

-

Nujol Mull: Grind a small amount (2-5 mg) of the dry MgSiF₆·6H₂O crystals into a fine powder in an agate mortar. Add one to two drops of Nujol (mineral oil) and continue grinding to form a smooth, transparent paste.[26][27]

-

Application: Transfer a small amount of the paste to one KBr or NaCl salt plate. Place the second plate on top and gently rotate to create a thin, uniform film.

-

Analysis: Mount the plates in the spectrometer and acquire the spectrum. The spectrum will show characteristic bands for the SiF₆²⁻ anion (strong absorptions typically around 740 cm⁻¹ and 480 cm⁻¹) and the coordinated water molecules (broad O-H stretching bands >3000 cm⁻¹).[4]

-

-

¹⁹F NMR Spectroscopy:

-

Dissolution: Prepare a solution of MgSiF₆·6H₂O in a deuterated solvent. D₂O is a suitable choice.

-

Analysis: Transfer the solution to an NMR tube. Acquire the ¹⁹F NMR spectrum. A single peak corresponding to the rapidly exchanging fluorine atoms of the SiF₆²⁻ anion should be observed.[13] The chemical shift may vary depending on concentration and pH due to the hydrolysis equilibrium.

-

PART 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary: [10]

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H412: Harmful to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE): [10][28]

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids.

Conclusion

This compound is a compound whose well-defined physical and chemical properties underpin its established industrial uses and suggest significant potential for more advanced applications. Its structural chemistry, dominated by stable hydrated magnesium and hexafluorosilicate octahedra, gives rise to predictable thermal and aqueous behavior. For researchers in synthetic chemistry and drug development, MgSiF₆ should be viewed not just as a commodity chemical, but as a potential water-tolerant Lewis acid catalyst and a versatile source of the hexafluorosilicate anion. A thorough understanding of its fundamental properties, as detailed in this guide, is the first step toward unlocking its full potential in creating novel materials and molecules.

References

-

Tennants Distribution Ltd. (2018). MAGNESIUM SILICOFLUORIDE HEXAHYDRATE (MASIF) REVISION: 3 PRODUCT SPECIFICATION.

-

Finney, W. F., et al. (2006). Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement. Environmental Science & Technology, 40(8), 2573-2579.

-

Goreshnik, E. A., & Gerasimchuk, N. N. (2011). Crystal structure of hexaaquathis compound. Russian Journal of Coordination Chemistry, 37(8), 624-627.

-

Finney, W. F., et al. (2006). Reexamination of Hexafluorosilicate Hydrolysis by 19 F NMR and pH Measurement. ResearchGate.

-

Ataman Kimya. MAGNESIUM FLUOROSILICATE.

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of this compound Hexahydrate in Modern Chemical Synthesis.

-

Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis.

-

Wikipedia. Hydrogen fluoride.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.

-

BenchChem. (2025). This compound Hexahydrate | CAS 18972-56-0.

-

Hovione. (2015). Advances in Fluorination Chemistry for API Synthesis.

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

-

Professor Dave Explains. (2020). Recrystallization.

-

Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis.

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

-

BenchChem. (2025). Application Notes and Protocols: Magnesium Trifluoromethanesulfonate as a Lewis Acid Catalyst in Organic Synthesis.

-

Thieme. (Date not available). Design of an FT-IR spectrometer.

-

Alfa Chemistry. Fluorinated APIs Development.

-

DDFluor. Magnesium Fluorosilicate MgSiF6 supplier.

-

Guidechem. (Date not available). What are the applications of Magnesium fluorosilicate?.

-

National Institutes of Health. Fluorosilicate | F6Si-2 | CID 28117 - PubChem.

-

DDFluor. Fluorosilicate de Magnésium (MgSiF6).

-

Thermo Fisher Scientific. (Date not available). Determination of Inorganic Counterions in Pharmaceutical Drugs Using Capillary IC.

-

BenchChem. (2025). This compound Hexahydrate | CAS 18972-56-0.

-

Ataman Kimya. This compound.

-

American Elements. This compound.

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual.

-

Ataman Kimya. This compound.

-

National Institutes of Health. Fluorosilicate | F6Si-2 | CID 28117.

-

Chemical Engineering. (2022). Chemical/Laboratory Techniques: Recrystallization.

-

OAText. (Date not available). Green chemistry concept: Applications of catalysis in pharmacuetical industry.

-

ChemicalBook. This compound hexahydrate CAS#: 18972-56-0.

-

National Institutes of Health. This compound hexahydrate | F6H12MgO6Si | CID 22051778 - PubChem.

-

ResearchGate. (Date not available). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts.

-

Steuer, C., et al. (2021). Simultaneous Quantification of Commonly Used Counter Ions in Peptides and Active Pharmaceutical Ingredients by Mixed Mode Chromatography and Evaporative Light Scattering Detection. Journal of Pharmaceutical Sciences, 110(7), 2779-2785.

-

ResearchGate. (2011). Tailor-Made MgF2-Based Catalysts by Sol–Gel Synthesis.

-

BenchChem. (2025). A Comparative Guide to Magnesium Trifluoromethanesulfonate and Other Lewis Acid Catalysts.

-

Science of Synthesis. (2012). Magnesium Bromide.

-

Cardiff University. (Date not available). Novel Main Group Lewis Acids for Synthesis and Catalysis.

-

PubMed Central. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds.

-

Journal of Synthetic Chemistry. (2025). Magnetically Recoverable MOF-based Nanocatalysts for Efficient and Sustainable Coupling Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciprofiles.com [sciprofiles.com]

- 3. This compound hexahydrate, 100 g, CAS No. 18972-56-0 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 4. benchchem.com [benchchem.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. This compound hexahydrate | F6H12MgO6Si | CID 22051778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. mt.com [mt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. pharmtech.com [pharmtech.com]

- 19. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. nbinno.com [nbinno.com]

- 22. lcms.cz [lcms.cz]

- 23. Simultaneous Quantification of Commonly Used Counter Ions in Peptides and Active Pharmaceutical Ingredients by Mixed Mode Chromatography and Evaporative Light Scattering Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to Magnesium Hexafluorosilicate (CAS 16949-65-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Magnesium Hexafluorosilicate (CAS 16949-65-8), a compound of significant interest in various industrial and research applications. As a Senior Application Scientist, the aim of this document is to synthesize critical technical data with practical insights, moving beyond a simple recitation of facts to explain the underlying principles and experimental considerations. The information presented herein is intended to empower researchers and professionals to utilize this compound effectively and safely in their work. The guide is structured to provide a logical flow from fundamental properties to practical applications and safety protocols, with an emphasis on the scientific integrity of the data presented.

Chemical Identity and Physicochemical Properties

This compound, also known as magnesium silicofluoride, is an inorganic salt with the chemical formula MgSiF₆.[1][2][3] It is a white, odorless, crystalline solid.[4][5] The compound is comprised of a magnesium cation (Mg²⁺) and a hexafluorosilicate anion (SiF₆²⁻). It is commercially available and finds use in a variety of industrial applications, from construction to agriculture.[4][6][7][8]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16949-65-8 | [1][2][3] |

| Molecular Formula | MgSiF₆ | [1][2][3] |

| Molecular Weight | 166.39 g/mol | [1][9] |

| Appearance | White crystalline solid/powder | [4][5] |

| Melting Point | Decomposes at >120 °C | [5][10][11][12] |

| Solubility | Soluble in water, insoluble in alcohol.[4][5][11] | |

| Density | 1.788 g/cm³ | [11][13] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. For this compound, the key spectroscopic techniques are Nuclear Magnetic Resonance (NMR) for the fluorine nuclei and Vibrational Spectroscopy (Infrared and Raman) to probe the bonds within the hexafluorosilicate anion.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of fluorine, ¹⁹F NMR is a powerful tool for characterizing the hexafluorosilicate anion (SiF₆²⁻) in solution. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.

In aqueous solutions, the hexafluorosilicate anion is in equilibrium with its hydrolysis products. A key study by Finney et al. investigated the hydrolysis of hexafluorosilicate using ¹⁹F NMR.[4][6][10] The chemical shift of the SiF₆²⁻ anion is observed at approximately -130.5 ppm (relative to a reference).[6][14] It is important to note that the exact chemical shift can be influenced by factors such as solvent, concentration, and temperature.[4]

Under acidic conditions (pH below 3.5), a hydrolysis intermediate, assigned as the pentafluorosilicate anion (SiF₅⁻) or its hydrate, can be detected.[4][6][10] This underscores the importance of controlling the pH when working with aqueous solutions of this compound to maintain the integrity of the SiF₆²⁻ anion.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. For an ionic compound like this compound, the spectra are dominated by the vibrations of the hexafluorosilicate anion.

Based on studies of various solid hexafluorosilicates, the SiF₆²⁻ anion, which has an octahedral geometry (Oₕ symmetry), exhibits characteristic vibrational bands.[11] The two most intense infrared active modes are:[11]

-

ν₃ (F₁ᵤ): An asymmetric Si-F stretching mode, typically observed around 740 cm⁻¹ .

-

ν₄ (F₁ᵤ): An F-Si-F bending mode, typically observed around 485 cm⁻¹ .

The principal Raman active modes for the SiF₆²⁻ anion are:[11]

-

ν₁ (A₁g): A symmetric Si-F stretching mode.

-

ν₂ (E₉): A symmetric F-Si-F bending mode.

-

ν₅ (F₂g): An asymmetric F-Si-F bending mode.

The presence of these characteristic bands in the IR and Raman spectra can be used to confirm the presence of the hexafluorosilicate anion in a sample.

Applications and Utility

This compound has a range of applications stemming from its chemical properties.

-

Construction Industry: It is widely used as a concrete hardener and waterproofing agent.[4][5][8] When applied to concrete, it reacts with free lime (calcium hydroxide) to form insoluble calcium fluoride and silica, which fill the pores and increase the density and strength of the concrete.[4]

-

Wood Preservation: It acts as a wood preservative, protecting against insects and decay.[4][7]

-

Textile Industry: It is used for mothproofing textiles.[5][8]

-

Ceramics and Glass Manufacturing: It can be used as a fluxing agent and as a source of fluoride to modify the properties of ceramics and glass.[5][6]

-

Chemical Synthesis: It serves as a source of the hexafluorosilicate anion in chemical synthesis.[15]

The workflow for a common application, concrete surface hardening, is illustrated in the diagram below.

Caption: A simplified workflow diagram illustrating the process of using this compound for concrete surface hardening.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions.[4][11]

Hazard Identification

-

Toxicity: It is toxic if swallowed and may be harmful if inhaled or absorbed through the skin.[4][10][11] Ingestion can lead to serious health issues.[10]

-

Irritation: It is a skin and eye irritant.[5][10][11] Contact with mucous membranes can be destructive.[10]

-

Reactivity: It can react with acids to release toxic and corrosive hydrogen fluoride gas.[5][12]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Gelest, Inc. Safety Data Sheet[10]

Recommended Handling Procedures

Given its hazardous nature, the following handling procedures are recommended:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[10][14]

-

Eye Protection: Chemical safety goggles are essential. Do not wear contact lenses.[10]

-

Respiratory Protection: If dust is generated, use a NIOSH-certified respirator.[10]

-

Protective Clothing: Wear a lab coat or other suitable protective clothing.[10]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

First Aid Measures

-

Ingestion: If swallowed, seek immediate medical attention.[12] Do NOT induce vomiting.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

Conclusion

This compound (CAS 16949-65-8) is a versatile inorganic compound with well-defined physicochemical properties and a range of industrial applications. Its characterization relies heavily on ¹⁹F NMR and vibrational spectroscopy, which provide clear signatures for the hexafluorosilicate anion. While highly useful, its toxicity necessitates strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, spectral characteristics, applications, and safe handling procedures to aid researchers and professionals in their work with this compound.

References

- Gelest, Inc. (2016, July 15).

- ChemicalBook. (2023, December 17).

- National Industrial Chemicals Notification and Assessment Scheme. (2018, June 29).

- ChemicalBook.

- Wikipedia.

- AA Blocks. (2024, January 18).

- Guidechem.

- Santa Cruz Biotechnology, Inc.

- Yiğitoğlu Kimya.

- Foshan Nanhai Shuangfu Chemical Co., Ltd. (2022, March 21).

- ECHEMI.

- Fengyuan Group.

- Santa Cruz Biotechnology, Inc.

- Fisher Scientific. (2009, September 22).

- American Elements.

- PubChem.

- Ataman Kimya.

- Sekikawa, Y., & Shimada, M. Materials Infrared Spectra of Inorganic Compounds.

- American Elements.

- Santa Cruz Biotechnology, Inc.

- DrugFuture.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- Finney, W. F., et al. (2006). Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR and pH Measurement. Environmental Science & Technology, 40(8), 2573–2579.

- Chemical Bull Pvt. Ltd. Magnesium Silicofluoride | 16949-65-8.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Sodium hexafluorosilicate | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fluoridefreepeel.ca [fluoridefreepeel.ca]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. opastpublishers.com [opastpublishers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | F6Si.Mg | CID 61861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. annexpublishers.com [annexpublishers.com]

- 13. americanelements.com [americanelements.com]

- 14. researchgate.net [researchgate.net]

- 15. The infra-red spectra of some volatile inorganic fluorides in the solid state | Semantic Scholar [semanticscholar.org]

Theoretical Insights into the Bonding of Magnesium Hexafluorosilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hexafluorosilicate (MgSiF₆) is a compound of significant interest across various industrial and scientific domains, from its application as a concrete hardener to its potential role in specialized chemical synthesis.[1] A fundamental understanding of the intramolecular and intermolecular forces governing its structure is paramount for predicting its behavior, designing novel materials, and elucidating its interaction mechanisms in complex systems. This in-depth technical guide provides a comprehensive theoretical framework for studying the bonding in this compound, with a particular focus on computational approaches. We will delve into the electronic structure, the nature of the chemical bonds, and provide a detailed protocol for performing first-principles calculations to model this fascinating compound.

Introduction: The Dichotomy of Bonding in an Ionic Crystal

This compound is an ionic salt composed of a magnesium cation (Mg²⁺) and a hexafluorosilicate anion (SiF₆²⁻).[2] The crystal lattice is held together by strong electrostatic interactions between these oppositely charged ions. However, within the hexafluorosilicate anion itself, the bonding between the central silicon atom and the six fluorine atoms is predominantly covalent. This duality of ionic and covalent interactions dictates the material's physical and chemical properties.

The hexafluorosilicate anion (SiF₆²⁻) adopts a highly symmetric octahedral geometry, which minimizes electron-electron repulsion.[3] The central silicon atom undergoes sp³d² hybridization to form six equivalent single bonds with the fluorine atoms.[4] Despite the single bond character, the significant electronegativity difference between silicon and fluorine (Pauling scale: Si ≈ 1.90, F ≈ 3.98) imparts a high degree of polarity to the Si-F bonds, leading to a substantial ionic character within the anion itself.[5]

Theoretical studies, particularly those employing quantum mechanical calculations, are indispensable for dissecting these intricate bonding characteristics. They allow us to probe the electronic structure at a level of detail that is often inaccessible through experimental techniques alone.

The Heart of the Matter: Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure provides the foundation for comprehending the bonding in MgSiF₆. Key theoretical concepts and analytical tools include:

-

Electronic Band Structure: In the solid state, the discrete molecular orbitals of the individual ions broaden into energy bands. The electronic band structure reveals the arrangement of these bands and the magnitude of the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. A large band gap is characteristic of insulators, which is expected for an ionic salt like MgSiF₆.

-

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. The partial density of states (PDOS) further decomposes the total DOS, revealing the contributions of individual atoms and their orbitals (e.g., Si 3s, 3p; F 2p; Mg 3s) to the valence and conduction bands. This analysis is crucial for identifying the orbitals involved in chemical bonding.

-

Mulliken Population Analysis: This method provides a means of estimating the partial atomic charges on each atom in the system.[3][6] By partitioning the electron density among the atoms, Mulliken analysis can quantify the degree of charge transfer between the magnesium, silicon, and fluorine atoms, offering insights into the ionicity of the bonds. However, it is important to note that Mulliken charges are known to be basis set dependent and should be interpreted with caution.[7]

-

Bond Order Analysis: Bond order is a measure of the number of chemical bonds between two atoms. For the Si-F bonds within the hexafluorosilicate anion, a bond order close to one would confirm their single-bond nature.

Simulating Reality: A First-Principles Approach with Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of materials from first principles. DFT calculations allow us to solve the quantum mechanical equations that govern the behavior of electrons in a material, providing a detailed and accurate description of its bonding characteristics.

The Computational Workflow

A typical DFT workflow for studying MgSiF₆ involves several key steps, as illustrated in the diagram below.

Sources

- 1. The VASP Manual - VASP Wiki [vasp.at]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. First-Principles Linear Combination of Atomic Orbitals Calculations of K2SiF6 Crystal: Structural, Electronic, Elastic,… [ouci.dntb.gov.ua]

- 5. cavs.msstate.edu [cavs.msstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes & Protocols: Enhancing Cement Mortar Water Resistance with Magnesium Silicofluoride (MgSiF₆)

Abstract and Scope

This document provides a comprehensive technical guide for researchers and material scientists on the application of Magnesium Silicofluoride (MgSiF₆), also known as magnesium hexafluorosilicate, as a waterproofing admixture in cement mortars. The core objective is to elucidate the underlying chemical mechanisms, detail its effects on key mortar properties, and provide robust, step-by-step protocols for formulation and performance evaluation. The methodologies described herein are grounded in established industry standards to ensure data integrity and reproducibility. This guide moves beyond simple procedural instruction to explain the scientific rationale behind each step, empowering users to not only replicate the findings but also to innovate further.

Scientific Principle: The Mechanism of MgSiF₆ Action

The efficacy of Magnesium Silicofluoride as a waterproofing agent in cementitious systems stems from its chemical reactivity within the alkaline environment of hydrating cement paste. Ordinary Portland Cement (OPC) is inherently porous, containing a network of microscopic pores and capillaries that allow for the ingress of water, leading to potential degradation.[1] MgSiF₆ mitigates this vulnerability through a multi-faceted chemical process.